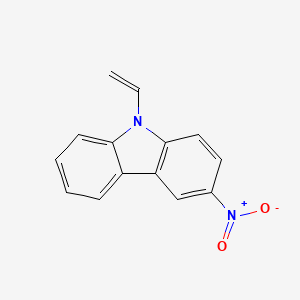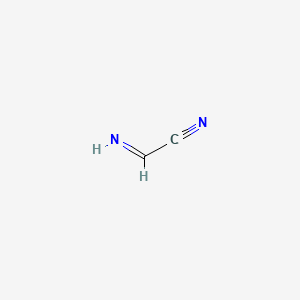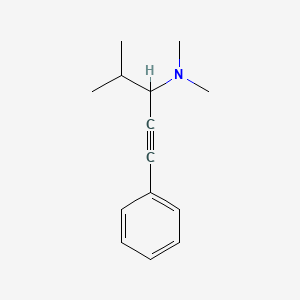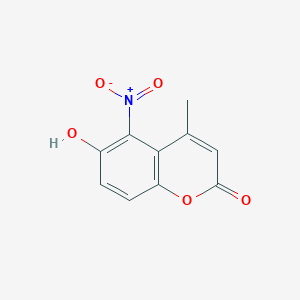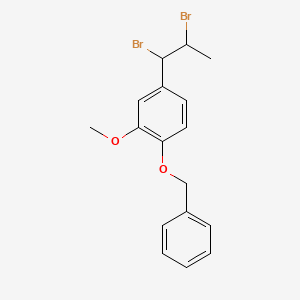
1-(Benzyloxy)-4-(1,2-dibromopropyl)-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-4-(1,2-dibromopropyl)-2-methoxybenzene is an organic compound with a complex structure that includes benzyloxy, dibromopropyl, and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-(1,2-dibromopropyl)-2-methoxybenzene typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-4-(1,2-dibromopropyl)-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The dibromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-4-(1,2-dibromopropyl)-2-methoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-4-(1,2-dibromopropyl)-2-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The dibromopropyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The benzyloxy and methoxy groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 1-(Benzyloxy)-4-(1-bromopropyl)-2-methoxybenzene
- 1-(Benzyloxy)-4-(1,2-dichloropropyl)-2-methoxybenzene
- 1-(Benzyloxy)-4-(1,2-diiodopropyl)-2-methoxybenzene
Uniqueness: The combination of these functional groups makes it a versatile compound for various synthetic and research purposes .
Eigenschaften
CAS-Nummer |
1230-59-7 |
|---|---|
Molekularformel |
C17H18Br2O2 |
Molekulargewicht |
414.1 g/mol |
IUPAC-Name |
4-(1,2-dibromopropyl)-2-methoxy-1-phenylmethoxybenzene |
InChI |
InChI=1S/C17H18Br2O2/c1-12(18)17(19)14-8-9-15(16(10-14)20-2)21-11-13-6-4-3-5-7-13/h3-10,12,17H,11H2,1-2H3 |
InChI-Schlüssel |
BYMRLNQONQSHDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


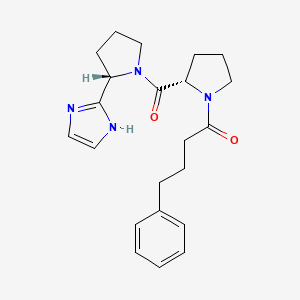
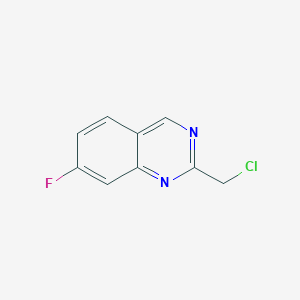
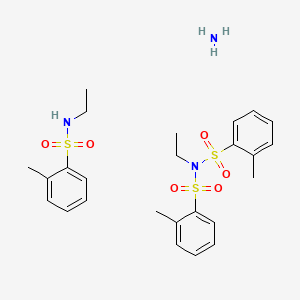
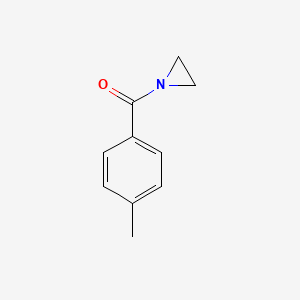
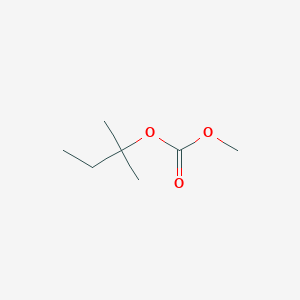

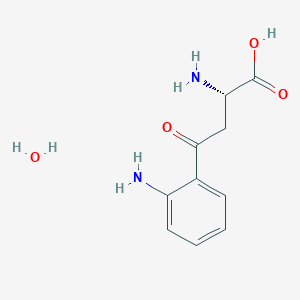
![3-Pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14750937.png)
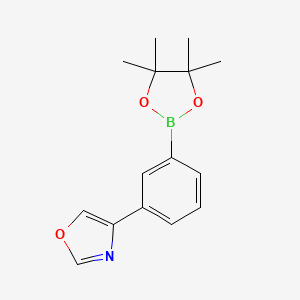
![1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14750951.png)
